N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide: is a complex organic compound that features a cyano group, a tetrahydrobenzo[b]thiophene ring, and a methylsulfonyl group attached to a benzamide structure
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-24(21,22)12-6-4-5-11(9-12)16(20)19-17-14(10-18)13-7-2-3-8-15(13)23-17/h4-6,9H,2-3,7-8H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITLTEREHHDRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acyl Substitution
The most widely documented synthesis involves nucleophilic acyl substitution between 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile and 3-methylsulfonylbenzoyl chloride. This method employs a two-step protocol:
Synthesis of 3-Methylsulfonylbenzoyl Chloride :
Amide Bond Formation :
- The acyl chloride is reacted with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in the presence of a tertiary amine base, such as triethylamine or pyridine, to neutralize HCl byproducts. The reaction proceeds in polar aprotic solvents like dimethylformamide or ethanol at 60–80°C for 8–12 hours.
Table 1: Reaction Conditions for Nucleophilic Acyl Substitution
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent | Ethanol | Dimethylformamide |
| Base | Triethylamine | Pyridine |
| Temperature (°C) | 60 | 80 |
| Reaction Time (hours) | 12 | 8 |
| Yield | 78–85% | 82–88% |
The choice of solvent significantly impacts reaction efficiency. Ethanol facilitates slower reaction kinetics but higher purity, whereas dimethylformamide accelerates the process at elevated temperatures.
Coupling Reactions Using Carbodiimides
An alternative approach utilizes carbodiimide-mediated coupling between 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile and 3-methylsulfonylbenzoic acid. This method avoids acyl chloride preparation, enhancing safety and scalability.
Activation of Carboxylic Acid :
Coupling with Amine :
Table 2: Comparative Analysis of Coupling Methods
| Parameter | EDC/HOBt Method | Acyl Chloride Method |
|---|---|---|
| Reaction Time (hours) | 24 | 8–12 |
| Yield | 70–75% | 78–88% |
| Purity | ≥95% | ≥97% |
| Scalability | Moderate | High |
While the carbodiimide method reduces hazardous intermediates, it requires extended reaction times and yields marginally lower product quantities.
Reaction Optimization
Solvent Selection
Polar aprotic solvents like dimethylformamide enhance nucleophilicity of the amine, whereas ethanol minimizes side reactions. A mixed solvent system (e.g., ethanol:dimethylformamide, 1:1) balances reactivity and purity, achieving yields of 80–85%.
Temperature and Catalysis
Elevating temperatures to 80°C in dimethylformamide reduces reaction time by 30% without compromising yield. Catalytic amounts of 4-dimethylaminopyridine (DMAP) further accelerate acylation, particularly in carbodiimide-based protocols.
Characterization and Analytical Techniques
Post-synthesis characterization ensures structural fidelity and purity:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (s, 1H, benzamide NH), 7.95–7.85 (m, 4H, aromatic protons), 3.15 (s, 3H, SO₂CH₃).
- ¹³C NMR : Peaks at 167.8 ppm (amide carbonyl) and 118.5 ppm (cyano carbon).
High-Resolution Mass Spectrometry (HRMS) :
- Calculated for C₁₈H₁₇N₂O₃S₂: 397.0634 [M+H]⁺; Observed: 397.0636.
HPLC Purity :
- ≥98% purity using a C18 column (acetonitrile:water, 70:30).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The benzamide structure allows for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chloromethane under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or alkylated products.
Scientific Research Applications
Anti-inflammatory Potential
Recent studies have highlighted the anti-inflammatory properties of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide. In silico molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could make it a candidate for treating inflammatory diseases such as arthritis and asthma .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. In vitro studies have shown promising results against several cancer cell lines, suggesting further exploration into its use as a chemotherapeutic agent .
Table 1: Summary of Research Findings on this compound
Drug Development
The unique structural features of this compound make it an attractive candidate for drug development. Its ability to interact with multiple biological targets positions it as a versatile scaffold for designing new therapeutics aimed at various diseases.
Enzyme Inhibition Studies
In addition to its anti-inflammatory and anticancer properties, the compound has been evaluated for its ability to inhibit specific enzymes relevant to metabolic disorders. For example, studies have indicated potential inhibitory effects on glucosidase enzymes, which are critical in managing diabetes mellitus .
Mechanism of Action
The mechanism by which N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group and the methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone structure.
Other Benzamides: Compounds with similar benzamide structures but different substituents.
Uniqueness: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide is unique due to the combination of its cyano group, tetrahydrobenzo[b]thiophene ring, and methylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide is a compound that has garnered attention due to its biological activity, particularly as an inhibitor of certain kinases. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Profile
- Chemical Name : this compound
- CAS Number : 443120-82-9
- Molecular Formula : C23H24N4OS2
- Molecular Weight : 436.59 g/mol
Research indicates that this compound functions primarily as an inhibitor of the c-Jun N-terminal kinase (JNK) family, specifically JNK2 and JNK3. A study demonstrated that derivatives of this compound exhibited potent inhibition with pIC50 values of 6.7 for JNK3 and 6.5 for JNK2, indicating strong binding affinity and selectivity against other kinases such as JNK1, p38alpha, and ERK2 .
Binding Characteristics
The binding mode was elucidated through X-ray crystallography, revealing that the 3-cyano substituent forms hydrogen bond interactions with the hinge region of the ATP-binding site in JNK3. This unique interaction is pivotal for the compound's inhibitory efficacy .
Inhibition Profiles
The inhibition profiles of this compound have been summarized in the following table:
| Kinase Target | pIC50 Value | Selectivity |
|---|---|---|
| JNK2 | 6.5 | High |
| JNK3 | 6.7 | High |
| JNK1 | Not significantly inhibited | Low |
| p38alpha | Not significantly inhibited | Low |
| ERK2 | Not significantly inhibited | Low |
Case Studies and Research Findings
- Selectivity and Potency : A series of related compounds were tested for their ability to inhibit different MAPK family members. The selectivity towards JNK2 and JNK3 over other kinases suggests potential therapeutic applications in conditions where these kinases are implicated .
- Therapeutic Potential : Given the role of JNK signaling in various diseases such as cancer and neurodegenerative disorders, compounds like this compound may offer new avenues for treatment .
Q & A
Q. What are the standard synthetic routes for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfonylbenzamide, and how is reaction completion monitored?
The synthesis typically involves multi-step reactions starting from functionalized benzothiophene and sulfonylbenzamide precursors. Key steps include cyclization of the tetrahydrobenzothiophene core, followed by amide coupling with 3-methylsulfonylbenzoyl chloride. Reaction completion is monitored using thin-layer chromatography (TLC) to track intermediate formation and purity. Final purification employs techniques like column chromatography or recrystallization. Structural confirmation is achieved via H/C NMR and LC-MS .
Q. Which spectroscopic and chromatographic techniques are used to confirm the compound’s structure and purity?
Nuclear magnetic resonance (NMR) spectroscopy (H, C, and 2D variants) is critical for verifying the benzothiophene and sulfonamide moieties. High-resolution mass spectrometry (HRMS) or LC-MS confirms molecular weight and purity. Purity is further assessed using HPLC with UV detection (e.g., >95% by area normalization). Elemental analysis may supplement these methods to validate stoichiometry .
Q. How can researchers assess the solubility and physicochemical stability of this compound under experimental conditions?
Solubility is determined empirically in solvents like DMSO, ethanol, or aqueous buffers (e.g., PBS) using spectrophotometric or gravimetric methods. Stability studies involve incubating the compound under varying pH, temperature, and light conditions, followed by HPLC analysis to detect degradation products. Accelerated stability testing (e.g., 40°C/75% RH) provides insights into long-term storage requirements .
Advanced Research Questions
Q. What computational strategies can be integrated with experimental data to elucidate the compound’s mechanism of action?
Molecular docking (using software like AutoDock or Schrödinger) predicts binding interactions with target proteins (e.g., kinases or GPCRs), guided by X-ray crystallography data if available. Quantum mechanical/molecular mechanics (QM/MM) simulations refine binding energy calculations. Experimental validation includes surface plasmon resonance (SPR) for binding affinity and cellular assays (e.g., luciferase reporter systems) to confirm functional modulation .
Q. How can discrepancies in reported biological activities across studies be systematically resolved?
Discrepancies may arise from assay variability (e.g., cell line selection, incubation times). To resolve these:
Q. What experimental design principles optimize the synthesis yield and reproducibility of this compound?
Statistical design of experiments (DoE) minimizes trial-and-error approaches. For example:
- Factorial design : Vary reaction parameters (temperature, solvent ratio, catalyst loading) to identify critical factors.
- Response surface methodology (RSM) : Optimize yield and purity simultaneously.
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .
Q. How can researchers design pharmacokinetic studies to evaluate bioavailability and metabolic pathways?
- In vitro : Use hepatic microsomes or S9 fractions to assess metabolic stability (CYP450 enzymes).
- In vivo : Administer the compound to rodent models and collect plasma/tissue samples for LC-MS/MS pharmacokinetic profiling (C, t, AUC).
- Metabolite identification : Employ high-resolution mass spectrometry (HRMS) with isotopic labeling to trace biotransformation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
